cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
Overview
Description
The compound “cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester” is a light yellow liquid . Its IUPAC name is “tert-butyl (1R,5S)-1-methyl-7-oxo-3-azabicyclo [3.2.0]heptane-3-carboxylate” and it has a molecular weight of 225.29 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12+/m1/s1" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a light yellow liquid . Its molecular weight is 225.29 . More research is needed to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Stereoselective Synthesis and Transformation
Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams : Researchers have demonstrated the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process offers a convenient alternative for preparing compounds that are significant in drug design due to their potential as precursors to pharmacologically active molecules (Mollet, D’hooghe, & Kimpe, 2012).
Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates : Another study explored the transformation of cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates. This represents the first straightforward transformation of cis-azetidin-2-ones into valuable intermediates for pharmaceutical development (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).
Synthesis of Chiral Compounds
Synthesis of Chiral Penam-3-carboxylic Acid : The synthesis of methyl penam-(3S)-carboxylate, a fundamental skeleton of penicillin-type β-lactams, from D-cysteine methyl ester highlights the importance of cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester as a precursor in the development of antibiotic agents. This study underscores the compound's role in generating a variety of methyl penam-(3S)-carboxylates with potential therapeutic applications (Chiba, Sakaki, Kobayashi, Furuya, Inukai, & Kaneko, 1989).
Asymmetric Synthesis and Medicinal Chemistry
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates synthesized via Aza-Diels-Alder reactions demonstrate the compound's utility in asymmetric synthesis, producing molecules with high enantiomeric purity. These reactions are crucial for creating stereoselective compounds that have significant implications in medicinal chemistry (Waldmann & Braun, 1991).
properties
IUPAC Name |
tert-butyl (1R,5S)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAAYIFPSORVNO-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1CC2=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN(C[C@H]1CC2=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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